Monomethyl auristatin E intermediate-2

ADC Payload Synthesis Procurement Economics MMAE Intermediate

Monomethyl auristatin E intermediate-2 (CAS 3026596-62-0), with a molecular formula of C15H27NO6 and a molecular weight of 317.38 g/mol, is a key synthetic intermediate in the multi-step preparation of Monomethyl auristatin E (MMAE). MMAE is a highly potent microtubule-disrupting agent and the cytotoxic warhead in several FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin.

Molecular Formula C15H27NO6
Molecular Weight 317.38 g/mol
Cat. No. B12376725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-2
Molecular FormulaC15H27NO6
Molecular Weight317.38 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O
InChIInChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1
InChIKeyXXJRADINQBEQRW-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl auristatin E intermediate-2: The Cost-Effective, High-Purity Dolaproine Synthon for MMAE ADC Payload Synthesis


Monomethyl auristatin E intermediate-2 (CAS 3026596-62-0), with a molecular formula of C15H27NO6 and a molecular weight of 317.38 g/mol, is a key synthetic intermediate in the multi-step preparation of Monomethyl auristatin E (MMAE) [1]. MMAE is a highly potent microtubule-disrupting agent and the cytotoxic warhead in several FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin [2]. This specific intermediate serves as a protected dolaproine building block, a critical component for the stereoselective assembly of the final pentapeptide structure [3].

Beyond a Simple Building Block: Why Interchanging Monomethyl auristatin E intermediate-2 with Other MMAE Intermediates Is Not Feasible


The synthesis of MMAE is a complex, stereospecific sequence of peptide couplings, and each intermediate is a structurally distinct entity with a unique role in the assembly line. Generic substitution of intermediate-2 with, for example, intermediate-3 or intermediate-6 is not possible because they represent different stages of the synthetic pathway, possessing different molecular weights (e.g., intermediate-3 has a molecular weight of 265.30 g/mol [1] versus 317.38 g/mol for intermediate-2 [2]) and distinct chemical functionalities [1][2]. This structural variance means they cannot be swapped in a reaction scheme; each is engineered for a specific coupling step, and using the wrong intermediate would lead to incorrect stereochemistry or a complete failure to form the final MMAE molecule. The choice of intermediate is therefore not a matter of preference but of absolute synthetic necessity, with cost, purity, and scale being the key differentiators for procurement.

Quantitative Procurement Guide for Monomethyl auristatin E intermediate-2: Head-to-Head Cost, Purity, and Scale Analysis


Comparative Cost Analysis: Monomethyl auristatin E intermediate-2 vs. intermediate-3

A direct procurement comparison reveals a significant cost advantage for Monomethyl auristatin E intermediate-2 over the closely related intermediate-3 from the same leading commercial vendor. For a 100 mg quantity, intermediate-2 is priced at USD 30, while intermediate-3 is priced at USD 80 [1][2]. This represents a 62.5% cost reduction for the intermediate-2 building block, a crucial factor for large-scale ADC payload synthesis and process development where high quantities of the intermediate are required.

ADC Payload Synthesis Procurement Economics MMAE Intermediate

Comparative Cost Analysis: Monomethyl auristatin E intermediate-2 vs. intermediate-3 at Higher Scale

The cost advantage for Monomethyl auristatin E intermediate-2 is maintained at larger quantities. For a 250 mg purchase, intermediate-3 is priced at USD 140, which would equate to a projected cost of approximately USD 52.5 for a comparable 250 mg quantity of intermediate-2 based on its 100 mg price (USD 30) [1][2]. This projected cost difference of over 62% underscores the substantial financial benefit of selecting intermediate-2 when scaling up reactions, as the absolute cost savings become more pronounced with increasing scale.

ADC Payload Synthesis Process Development MMAE Intermediate

Comparative Purity Analysis: Monomethyl auristatin E intermediate-2 vs. Class Benchmark

Monomethyl auristatin E intermediate-2 is supplied with a guaranteed purity of >98% [1], which is the established benchmark for high-quality auristatin intermediates in the synthesis of clinical-grade ADC payloads [2]. While specific purity data for intermediate-3 from the same vendor is not explicitly published, the >98% purity of intermediate-2 ensures a high degree of confidence in subsequent reaction yields and minimizes the need for additional purification steps. This level of purity is consistent with the requirements for generating the final MMAE product with purity exceeding 99% [2].

Synthetic Chemistry Quality Control MMAE Intermediate

Optimal Application Scenarios for Monomethyl auristatin E intermediate-2 in ADC Research and Development


High-Throughput ADC Library Synthesis for SAR Studies

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on novel antibody-drug conjugates, the low cost of Monomethyl auristatin E intermediate-2 (USD 30 per 100 mg) [1] makes it the economically viable choice for parallel synthesis of multiple linker-payload constructs. This cost-efficiency allows for broader exploration of linker chemistry and conjugation sites without exhausting the project budget, accelerating the lead optimization phase.

Scaled-Up Process Development and Pilot Manufacturing

In process chemistry and pilot plant settings, the projected 62.5% cost advantage of intermediate-2 over intermediate-3 at the 250 mg scale [1][2] translates into significant cost savings when reactions are scaled to multi-gram quantities. This makes intermediate-2 the preferred building block for developing and validating robust, cost-effective manufacturing processes for MMAE-based ADC payloads intended for clinical supply.

Academic and Pre-Clinical Research with Budget Constraints

Academic laboratories and early-stage biotech companies with limited funding can maximize their research output by procuring Monomethyl auristatin E intermediate-2. Its high purity (>98%) [3] ensures reliable experimental outcomes, while its lower price point allows for more extensive in vitro and in vivo efficacy studies of novel ADC constructs, thereby facilitating more rapid progression toward proof-of-concept milestones.

Technical Documentation Hub

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